Lithium aluminum hydride (LiAlH4) is a powerful reducing agent used in organic synthesis to reduce esters, carboxylic acids, acyl chlorides, aldehydes, epoxides, and ketones into the corresponding alcohols. It also converts amide, nitro, nitrile, imine, oxime, and azide compounds into amines.
Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant.
AlH4Li
Lithium aluminium hydride
CAS No.: 16853-85-3
Cat. No.: VC21064973
Molecular Formula: LiAlH4
AlH4Li
Molecular Weight: 38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16853-85-3 |
---|---|
Molecular Formula | LiAlH4 AlH4Li |
Molecular Weight | 38 g/mol |
IUPAC Name | aluminum;lithium;hydride |
Standard InChI | InChI=1S/Al.Li.4H/q+3;+1;4*-1 |
Standard InChI Key | BJKLPLABXHXMIM-UHFFFAOYSA-N |
SMILES | [H-].[H-].[H-].[H-].[Li+].[Al+3] |
Canonical SMILES | [H-].[H-].[H-].[H-].[Li+].[Al+3] |
Colorform | Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals. Gray-white monoclinic crystals |
Melting Point | Decomposes >125 °C |
Introduction
Structure and Properties
Chemical Structure
Lithium aluminium hydride has the chemical formula LiAlH4 with a molar mass of 37.95 g/mol . In its structure, Li+ cations are surrounded by five [AlH4]- anions, which have a tetrahedral molecular geometry. The Li+ cations are bonded to one hydrogen atom from each of the surrounding tetrahedral [AlH4]- anions, creating a bipyramid arrangement . The compound crystallizes in the monoclinic space group P21/c with unit cell dimensions: a = 4.82, b = 7.81, and c = 7.92 Å, with angles α = γ = 90° and β = 112° .
Physical Properties
Lithium aluminium hydride presents as a white to gray crystalline powder. When pure, it forms white crystals, but commercial samples often appear gray due to aluminum impurities . Below is a comprehensive table of its physical properties:
The compound is soluble in various ethers, with varying solubility rates:
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Diethyl ether: 11.23 g/100 ml (approximately 30 g/100g at 25°C)
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Tetrahydrofuran (THF): 39.5 g/100 ml (approximately 13 g/100g at 25°C)
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Dimethylcellosolve: soluble
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Dibutyl ether: sparingly soluble
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Dioxane: slightly soluble (1 g/L)
Chemical Properties
Lithium aluminium hydride is metastable at room temperature. During prolonged storage, it slowly decomposes to Li3AlH6 and lithium hydride (LiH) . The compound is extremely reactive with water, including atmospheric moisture, violently releasing hydrogen gas according to the following reaction:
LiAlH4 + 4 H2O → LiOH + Al(OH)3 + 4 H2
This reaction provides a useful method for generating hydrogen in laboratory settings. Aged, air-exposed samples often appear white because they have absorbed enough moisture to generate a mixture of lithium hydroxide and aluminium hydroxide .
The thermodynamic data for lithium aluminium hydride reactions provide insight into its stability and reactivity:
Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |
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Li (s) + Al (s) + 2 H2 (g) → Li[AlH4] (s) | -116.3 | -44.7 |
LiH (s) + Al (s) + 3⁄2 H2 (g) → LiAlH4 (s) | -95.6 | 237.6 |
Li[AlH4] (s) → Li[AlH4] (l) | 22 | — |
LiAlH4 (l) → 1⁄3 Li3AlH6 (s) + 2⁄3 Al (s) + H2 (g) | 3.46 | -27.68 |
Preparation and Synthesis
Industrial Synthesis
The industrial synthesis of lithium aluminium hydride typically involves two main methods:
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Reaction of lithium hydride with aluminium chloride in diethyl ether:
4LiH + AlCl3 → LiAlH4 + 3LiCl -
The industrial process may also utilize a two-step procedure:
The second method proceeds with high yield, and lithium chloride (LiCl) is removed by filtration from an ethereal solution of lithium aluminium hydride .
Laboratory Preparation
For laboratory-scale preparation, the reaction between lithium hydride and aluminium chloride is commonly employed. The procedure typically involves:
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Creating a fresh suspension of finely ground lithium hydride in anhydrous ether
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Adding a solution of aluminium chloride in ether dropwise with vigorous stirring
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Continuing stirring until the reaction subsides
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Filtering the mixture to remove lithium chloride
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Concentrating the filtrate to obtain lithium aluminium hydride
The yield of lithium aluminium hydride based on aluminium chloride is approximately 85% . Purification can be performed by recrystallization from diethyl ether, with large-scale purifications often employing a Soxhlet extractor .
Applications
Reduction Reactions in Organic Chemistry
Lithium aluminium hydride is one of the most important reducing agents in organic synthesis. Its reducing capability stems from the highly polar Al-H bond, which makes it a stronger reducing agent than sodium borohydride (NaBH4) . Some key applications include:
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Reduction of carbonyl compounds:
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Reduction of other functional groups:
The mechanism for these reductions typically involves nucleophilic attack by a hydride ion from lithium aluminium hydride followed by protonation of the resulting alkoxide or similar intermediate during workup .
Other Applications
Beyond its primary uses in organic synthesis and hydrogen storage, lithium aluminium hydride finds application in:
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Synthesis of Li-Al-N-H composites with hydrogen absorption/desorption properties
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Preparation of thermoplastic polyester polyamides from oleic acid
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As a catalyst component in alkene and arene hydrogenation when combined with metallic iron
Recent Research Developments
Catalytic Applications
Recent research has explored new catalytic applications of lithium aluminium hydride. A 2023 study demonstrated that lithium aluminium hydride, when combined with finely divided metallic iron (Fe0), forms a powerful cooperative catalyst for hydrogenation of multi-substituted alkenes . This system can also catalyze the hydrogenation of arenes like toluene. The research suggests that the actual catalyst is a combination of Fe0 and the decomposition products of lithium aluminium hydride (LiH and Al0) .
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